

A Comprehensive Technical Guide to the Solubility of Methyl 4-Hydroxyphenylacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-hydroxyphenylacetate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of **methyl 4-hydroxyphenylacetate** in various solvents. The information is curated for professionals in research, scientific, and drug development fields, offering both quantitative data and detailed experimental methodologies.

Core Solubility Data

Methyl 4-hydroxyphenylacetate, a key intermediate in the synthesis of various pharmaceuticals and a compound of interest in its own right, exhibits a range of solubilities depending on the solvent's polarity and the temperature. While comprehensive experimental data for this specific compound is not extensively published, this guide consolidates available information and provides estimations based on structurally similar compounds.

Quantitative Solubility Data Summary

The following table summarizes the known and estimated solubility of **methyl 4-hydroxyphenylacetate** in a selection of common solvents at ambient temperature. It is important to note that some values are derived from data on analogous compounds such as methylparaben, ethylparaben, and 4-hydroxyphenylacetic acid, and should be considered as informed estimates.

Solvent	Chemical Formula	Polarity Index	Solubility (g/100 mL)	Temperature (°C)	Data Source
Polar Protic Solvents					
Water	H ₂ O	10.2	~0.25	25	Estimated[1][2]
Methanol	CH ₃ OH	5.1	High (> 50)	25	Qualitative[3][4], Estimated[5][6]
Ethanol	C ₂ H ₅ OH	4.3	High (> 50)	25	Qualitative, Estimated[5][6]
Polar Aprotic Solvents					
Dimethyl Sulfoxide (DMSO)	(CH ₃) ₂ SO	7.2	10.0	Room Temp	Experimental[7]
Acetone	C ₃ H ₆ O	5.1	High (> 60)	25	Estimated[5][6]
Ethyl Acetate	C ₄ H ₈ O ₂	4.4	Moderate (~10-15)	25	Estimated[8]
Nonpolar Solvents					
Chloroform	CHCl ₃	4.1	Soluble	Room Temp	Qualitative[3][4]
Dichloromethane	CH ₂ Cl ₂	3.1	Moderate	25	Estimated[9]
Toluene	C ₇ H ₈	2.4	Low (~0.1-0.5)	25	Estimated[8]

Hexane	C ₆ H ₁₄	0.1	Very Low (<0.1)	25	Estimated
Carbon Tetrachloride	CCl ₄	1.6	Very Low (~0.1)	25	Estimated[5] [6]
Ether (Diethyl Ether)	(C ₂ H ₅) ₂ O	2.8	High (~20-25)	25	Qualitative, Estimated[5]

Note: "High" indicates significant solubility, likely exceeding 50 g/100 mL, based on data for similar compounds. "Moderate" and "Low" are relative terms based on the same comparative data. It is strongly recommended to experimentally verify these values for specific applications.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for various applications, from designing crystallization processes to formulating pharmaceutical products. The following are detailed methodologies for key experiments to quantify the solubility of **methyl 4-hydroxyphenylacetate**.

Shake-Flask Method (Thermodynamic Solubility)

This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.[3][10][11][12][13]

Objective: To determine the saturation concentration of **methyl 4-hydroxyphenylacetate** in a specific solvent at a controlled temperature.

Materials:

- **Methyl 4-hydroxyphenylacetate** (solid)
- Solvent of interest
- Glass flasks with stoppers
- Constant temperature shaker bath or incubator

- Syringe filters (e.g., 0.45 μm PTFE or nylon)
- Analytical balance
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

Procedure:

- Preparation: Add an excess amount of solid **methyl 4-hydroxyphenylacetate** to a series of glass flasks. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
- Solvent Addition: Add a known volume of the desired solvent to each flask.
- Equilibration: Tightly stopper the flasks and place them in a constant temperature shaker bath. Agitate the flasks for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
- Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle.
- Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.
- Quantification:
 - Using HPLC: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the HPLC instrument. Inject the diluted sample and determine the concentration based on a pre-established calibration curve of **methyl 4-hydroxyphenylacetate**.[\[14\]](#)[\[15\]](#)[\[16\]](#)

- Using UV-Vis Spectroscopy: If **methyl 4-hydroxyphenylacetate** has a distinct chromophore, dilute the filtered sample with the solvent to an absorbance value within the linear range of the spectrophotometer. Measure the absorbance at the wavelength of maximum absorption (λ_{max}) and calculate the concentration using a calibration curve.
- Calculation: The solubility is reported as the concentration of the saturated solution, typically in mg/mL or g/100 mL.

Gravimetric Method

This method is a simpler, though potentially less precise, alternative to spectroscopic or chromatographic analysis.^[17]

Objective: To determine the mass of **methyl 4-hydroxyphenylacetate** dissolved in a known mass or volume of solvent.

Materials:

- **Methyl 4-hydroxyphenylacetate** (solid)
- Solvent of interest
- Glass flasks with stoppers
- Constant temperature shaker bath or incubator
- Evaporating dish
- Analytical balance
- Oven

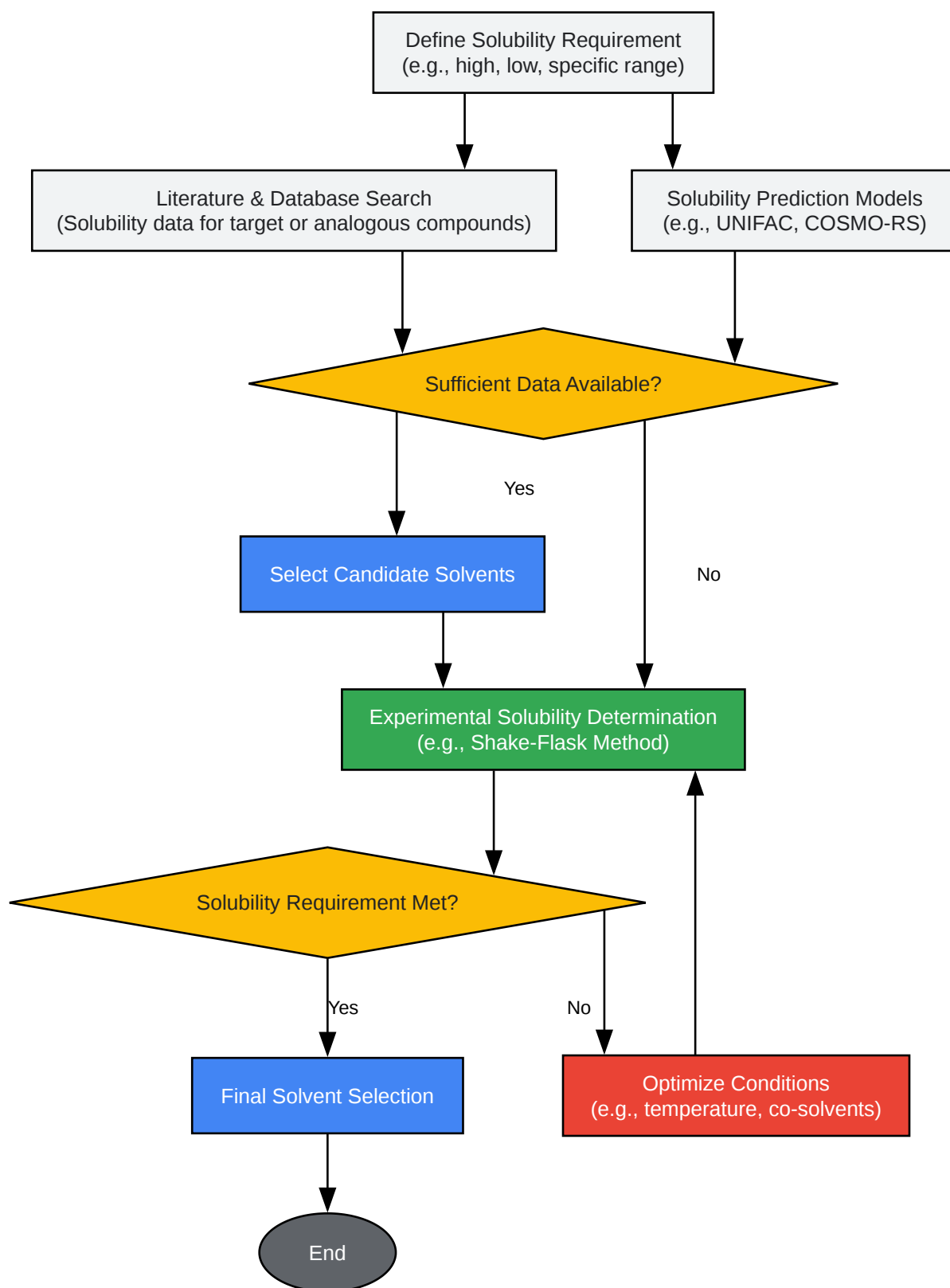
Procedure:

- Equilibration: Prepare a saturated solution as described in the Shake-Flask Method (steps 1-4).

- Sampling: Accurately weigh a specific volume of the clear supernatant into a pre-weighed evaporating dish.
- Evaporation: Carefully evaporate the solvent from the dish in a fume hood or under a gentle stream of nitrogen. For high-boiling point solvents, a rotary evaporator may be used.
- Drying: Once the solvent is removed, place the evaporating dish in an oven at a temperature below the melting point of **methyl 4-hydroxyphenylacetate** to dry the residue to a constant weight.
- Weighing: Allow the dish to cool in a desiccator and then weigh it accurately.
- Calculation: The mass of the dissolved **methyl 4-hydroxyphenylacetate** is the final weight of the dish and residue minus the initial weight of the empty dish. The solubility can then be expressed as grams of solute per 100 g or 100 mL of solvent.

Visualizing the Solvent Selection Workflow

The choice of an appropriate solvent is a critical step in many chemical and pharmaceutical processes. The following diagram illustrates a logical workflow for selecting a solvent based on desired solubility characteristics.



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Caption: A workflow for solvent selection based on solubility requirements.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Solubility of Methyl 4-Hydroxyphenylacetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046666#methyl-4-hydroxyphenylacetate-solubility-in-different-solvents]

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